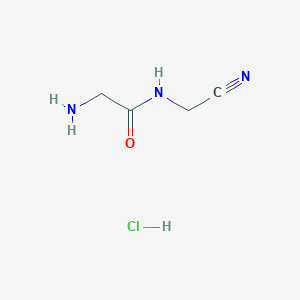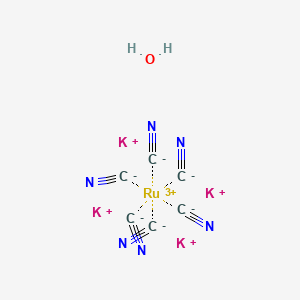
Tetrapotassium hexacyanoruthenate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Tetrapotassium hexacyanoruthenate can be synthesized through the reaction of ruthenium chloride with potassium cyanide in an aqueous solution. The reaction typically involves the following steps:
- Dissolution of ruthenium chloride in water.
- Addition of potassium cyanide to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Precipitation of the product by adding ethanol or another suitable solvent.
- Filtration and drying of the precipitate to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for mixing, precipitation, and filtration helps in achieving consistent quality .
化学反応の分析
Types of Reactions: Tetrapotassium hexacyanoruthenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the cyanide ligands are replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride and hydrazine are frequently used as reducing agents.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent like acetonitrile or dimethyl sulfoxide.
Major Products:
Oxidation: Higher oxidation state complexes of ruthenium.
Reduction: Lower oxidation state complexes of ruthenium.
Substitution: New complexes with different ligands replacing the cyanide groups.
科学的研究の応用
Tetrapotassium hexacyanoruthenate has a wide range of applications in scientific research:
作用機序
The mechanism by which tetrapotassium hexacyanoruthenate exerts its effects involves its ability to form stable complexes with various ligands. The cyanide ligands can coordinate with metal centers, facilitating the formation of cyano-bridged structures. These structures can act as catalysts, enhancing the rate of chemical reactions. In biological systems, the compound can interact with DNA and proteins, potentially disrupting their normal functions and leading to therapeutic effects .
類似化合物との比較
Potassium hexacyanoferrate(II): Similar in structure but contains iron instead of ruthenium.
Potassium hexacyanocobaltate(III): Contains cobalt and exhibits different redox properties.
Potassium hexacyanoosmate(IV): Contains osmium and is used in different catalytic applications.
Uniqueness: Tetrapotassium hexacyanoruthenate is unique due to the presence of ruthenium, which imparts distinct catalytic and electrochemical properties. Its ability to form stable complexes with a variety of ligands makes it versatile for use in different fields, from industrial applications to scientific research .
特性
分子式 |
C6H2K4N6ORu+ |
|---|---|
分子量 |
431.6 g/mol |
IUPAC名 |
tetrapotassium;ruthenium(3+);hexacyanide;hydrate |
InChI |
InChI=1S/6CN.4K.H2O.Ru/c6*1-2;;;;;;/h;;;;;;;;;;1H2;/q6*-1;4*+1;;+3 |
InChIキー |
MLDIKVWYYBSJNJ-UHFFFAOYSA-N |
正規SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[K+].[K+].[Ru+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


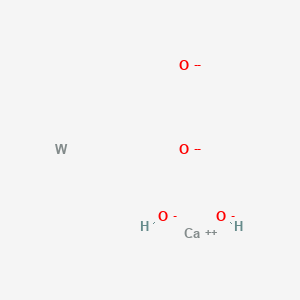

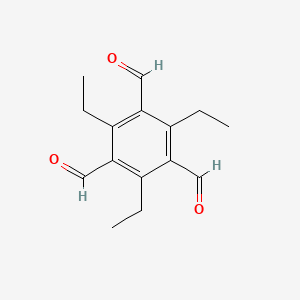
![3-(3-methoxyphenyl)-6-methyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12504868.png)
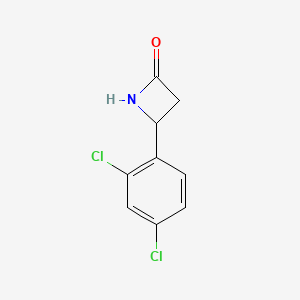
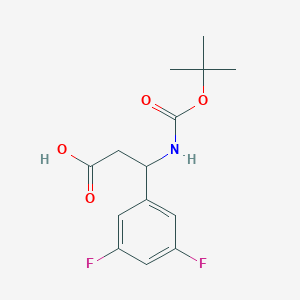
![3-Chloro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12504881.png)
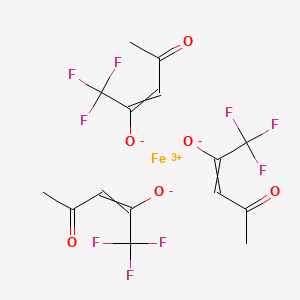
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12504914.png)
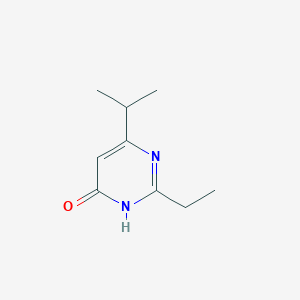
![4,7-Dichloro-3-[(4-methylphenyl)sulfonyl]quinoline](/img/structure/B12504920.png)
![(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12504924.png)

